1-Chloro-7-fluoroisoquinoline

Pharmaceutical Intermediates Process Chemistry Scalability

1-Chloro-7-fluoroisoquinoline (CAS 630422-89-8) is a halogenated heterocyclic compound, specifically a di-substituted isoquinoline, with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol. This pale yellow crystalline solid serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, anticancer agents, and other bioactive molecules.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 630422-89-8
Cat. No. B079485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-fluoroisoquinoline
CAS630422-89-8
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2Cl)F
InChIInChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
InChIKeyWZJWWTFRSPUCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-7-fluoroisoquinoline (CAS 630422-89-8): A Strategic Halogenated Isoquinoline Building Block for Pharmaceutical R&D


1-Chloro-7-fluoroisoquinoline (CAS 630422-89-8) is a halogenated heterocyclic compound, specifically a di-substituted isoquinoline, with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol . This pale yellow crystalline solid serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, anticancer agents, and other bioactive molecules . Its core structure is a privileged scaffold that combines a chloro substituent at the 1-position, which is a prime site for palladium-catalyzed cross-coupling reactions, with a fluoro group at the 7-position, which can modulate molecular properties like metabolic stability and conformation .

Why 1-Chloro-7-fluoroisoquinoline Cannot Be Directly Replaced by Common Isoquinoline Analogs in Drug Discovery


Generic substitution among isoquinoline building blocks is not feasible due to the unique and orthogonal reactivity imparted by the specific halogenation pattern on the 1-Chloro-7-fluoroisoquinoline scaffold . While isoquinoline itself or mono-halogenated analogs (e.g., 1-chloroisoquinoline or 7-fluoroisoquinoline) may be more common, they lack the dual reactive handles necessary for sequential, site-selective functionalization . For instance, in the synthesis of complex kinase inhibitors, the 1-chloro group can undergo a chemoselective Suzuki or Buchwald-Hartwig coupling to introduce an aryl or amine moiety, while the 7-fluoro substituent remains intact for potential late-stage diversification or to serve as a critical metabolic blocking group . The 1-bromo-7-fluoroisoquinoline analog, a closer comparator, suffers from a key practical disadvantage: it has been explicitly identified in patent literature as a non-commercialized reagent that is relatively expensive and difficult to obtain, making the chloro-analog the preferred starting material for scalable research programs [1].

Quantitative Differentiation of 1-Chloro-7-fluoroisoquinoline: A Comparative Evidence Guide Against Analogs


Procurement Feasibility: Commercial Availability Contrasted with the 1-Bromo Analog

In a 2022 patent describing synthetic routes for 7-fluoroisoquinoline-1-carboxylic acid, the inventors disclosed a prior art method using '7-fluoro-1-bromoisoquinoline' as a starting material. Critically, they noted this to be a 'non-commercialized reagent, the price is relatively expensive and difficult to obtain' [1]. In contrast, 1-Chloro-7-fluoroisoquinoline (CAS 630422-89-8) is a commercially available compound, supplied by multiple vendors at specified purities (≥95%) . This distinction directly impacts procurement timelines and project feasibility, positioning the chloro- derivative as the accessible, scalable alternative for research programs that would otherwise be stalled by an unavailable bromo- precursor.

Pharmaceutical Intermediates Process Chemistry Scalability

Physicochemical Differentiation: Lipophilicity for CNS Drug Design

The predicted LogP (octanol-water partition coefficient) for 1-Chloro-7-fluoroisoquinoline is 3.03, and its topological polar surface area (TPSA) is 12.9 Ų . These values fall within the favorable ranges for central nervous system (CNS) drug candidates (LogP < 5, TPSA < 90 Ų) [1]. While isoquinoline itself has a lower LogP, the introduction of specific halogens increases lipophilicity predictably but can confound CNS penetration if too high. The calculated pKa of 1.48±0.33 indicates a very weak basicity, which differentiates it from other nitrogen-containing heterocycles like quinolines (pKa ~4.9) and can influence its ionization state and target engagement at physiological pH . These predicted properties provide a quantitative justification for selecting this scaffold over more basic or less lipophilic isoquinoline analogs in early-stage CNS-targeted library design.

Medicinal Chemistry ADME Properties CNS Drug Discovery

Synthetic Utility: Orthogonal Reactivity for Sequential Functionalization Strategies

The strategic value of 1-Chloro-7-fluoroisoquinoline lies in its orthogonal di-halogenation, enabling sequential, chemoselective functionalization that is impossible with mono-substituted analogs . The 1-chloro substituent is reactive towards palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing selective coupling at this site . The aryl fluoride at the 7-position typically remains inert under these conditions, providing a stable handle for subsequent chemistry or serving as a metabolically stable bioisostere in the final drug candidate . This contrasts sharply with a compound like 1,7-dichloroisoquinoline, where the two chloro groups would have similar reactivity, leading to complex mixtures of mono- and bis-coupled products without extensive optimization. The 1-bromo-7-fluoroisoquinoline analog, while also possessing orthogonal reactivity, is not commercially available, as previously established [1].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Purity Specification for Robust SAR: Consistent Quality Across Suppliers

Reliable and reproducible biological data in structure-activity relationship (SAR) studies is contingent on the purity of the test compounds. Multiple independent suppliers, including Bidepharm and AKSci, consistently specify and provide batch-specific quality control for 1-Chloro-7-fluoroisoquinoline at high purity levels of 95-98% . This level of quality assurance is critical for medicinal chemists, as impurities ≥5% can lead to false positive or negative biological results. While many specialty building blocks are offered at 95% purity, the availability of 98% purity from some vendors provides an option for researchers requiring a higher degree of confidence, such as in later-stage lead optimization and in vivo pharmacokinetic studies where precise dosing is paramount. In contrast, procurement information for the non-commercialized 1-bromo analog lacks any such purity specification [1].

Analytical Chemistry Quality Assurance Reproducibility

Optimal Scientific and Industrial Applications for 1-Chloro-7-fluoroisoquinoline


Parallel Medicinal Chemistry for Kinase Inhibitor SAR Exploration

The orthogonal reactivity of the 1-chloro and 7-fluoro groups makes this compound a premier scaffold for generating diverse libraries of kinase inhibitors. A research team can exploit the 1-chloro position for a Suzuki coupling to install a variety of hinge-binding motifs, while the 7-fluoro substituent remains as a metabolically stable substituent that can enhance target binding affinity or selectivity as evidenced by its favorable predicted physicochemical properties [1]. This allows for the rapid parallel synthesis of dozens of analogs to probe the ATP-binding pocket of a target kinase, significantly accelerating the hit-to-lead phase compared to using a mono-functionalized isoquinoline that would require a longer, linear synthesis .

Scalable Synthesis of HCV NS5A Inhibitor Intermediates

As highlighted in patent literature, the 7-fluoroisoquinoline-1-carboxylic acid moiety is a critical pharmacophore in a series of compounds that inhibit the hepatitis C virus (HCV) NS5A protein [1]. 1-Chloro-7-fluoroisoquinoline serves as the key starting material in a scalable, patented process to access this carboxylic acid intermediate. The commercial availability and high purity of the starting chloro- compound overcome the procurement difficulties associated with the analogous 1-bromo derivative, making it the enabling reagent for process chemistry groups aiming to scale up these promising antiviral leads .

Development of CNS-Penetrant PET Tracer Precursors

The predicted CNS drug-like properties of 1-Chloro-7-fluoroisoquinoline (LogP 3.03, TPSA 12.9 Ų) make it an attractive core for developing new positron emission tomography (PET) tracers [1]. The inherent 7-fluoro substituent provides a site for potential isotopic labeling with fluorine-18 (¹⁸F), a widely used PET radioisotope. The 1-chloro handle allows for the attachment of a targeting vector, such as a peptide or small molecule specific to a neurological target. This dual functionality in a single, commercially available building block simplifies the complex radiosynthetic route, which is crucial given the short half-life of ¹⁸F .

Academic and CRO Procurement for High-Assurance Screening

For a Contract Research Organization (CRO) or academic screening center, compound integrity is paramount to avoid wasted resources on false hits. The procurement of 1-Chloro-7-fluoroisoquinoline, with its guaranteed purity of 95-98% and access to batch-specific analytical data (NMR, HPLC, GC), provides a high level of confidence [1]. When incorporating this building block into a screening deck or using it to validate a new biological assay, the documented purity profile directly supports data reproducibility and regulatory compliance, providing a clear advantage over sourcing a less well-characterized or non-commercialized analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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